Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate
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Overview
Description
Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by a valerate backbone with a 3-methylphenyl and a 3-methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate typically involves the esterification of 5-(3-methylphenyl)-3-methyl-5-oxovaleric acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(3-methylphenyl)-3-methyl-5-oxovaleric acid.
Reduction: 5-(3-methylphenyl)-3-methyl-5-oxovalerol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers and as a plasticizer in materials science.
Mechanism of Action
The mechanism of action of Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate involves its interaction with various molecular targets depending on the context of its use. In biological systems, it may act as a substrate for esterases, leading to its hydrolysis into the corresponding acid and alcohol. The pathways involved in its metabolism can include enzymatic reactions that facilitate its breakdown and utilization.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenyl-3-methyl-5-oxovalerate
- Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate
- Methyl 5-(2-methylphenyl)-3-methyl-5-oxovalerate
Uniqueness
Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate is unique due to the specific positioning of the 3-methylphenyl group, which can influence its reactivity and interaction with other molecules. This structural feature may impart distinct physical and chemical properties compared to its isomers, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
methyl 3-methyl-5-(3-methylphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-5-4-6-12(7-10)13(15)8-11(2)9-14(16)17-3/h4-7,11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODPTMWJMNMCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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